Triptophenolid

Übersicht

Beschreibung

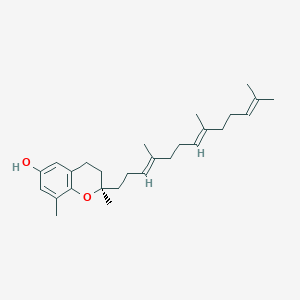

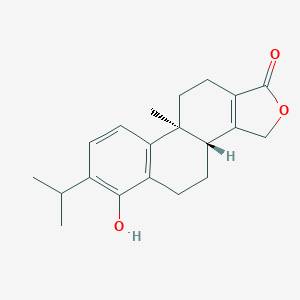

- Es gehört zur Klasse der Diterpenoide und hat die chemische Formel C~20~H~24~O~3~ mit einem Molekulargewicht von 312,4 g/mol .

- Historisch gesehen wurde Tripterygium wilfordii in der traditionellen chinesischen Medizin wegen seiner entzündungshemmenden und immunsuppressiven Eigenschaften verwendet.

Triptophenolid: .

Wissenschaftliche Forschungsanwendungen

Komplementaktivierung: Es erhöht den Gesamt-Serumkomplementspiegel und verringert die Serumantikörperproduktion (IgG) bei Ratten und Mäusen.

Antiandrogene Aktivität: This compound wurde als Antiandrogen identifiziert, das sowohl Wildtyp- als auch mutierte Androgenrezeptoren hemmt.

Wirkmechanismus

- Der genaue Mechanismus, durch den this compound seine Wirkungen ausübt, ist Gegenstand laufender Forschung.

- Wahrscheinlich beinhaltet er die Modulation von Immunantworten, die Komplementaktivierung und Interaktionen mit zellulären Signalwegen.

Wirkmechanismus

Target of Action

Triptophenolide, a diterpenoid triepoxide, is a major active ingredient of the Chinese herbal remedy Tripterygium wilfordii Hook F . It primarily targets the nuclear factor-κB (NF-κB) transcriptional activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

Triptophenolide inhibits NF-κB transcriptional activation at a unique step in the nucleus after binding to DNA . This interaction results in the suppression of the immune response, thereby exhibiting potent anti-inflammatory and immunosuppressive activity .

Biochemical Pathways

Triptophenolide affects the 2C-methyl-D-erythritol-4-phosphate (MEP) and mevalonate (MVA) pathways . In the MEP pathway, geranylgeranyl diphosphate (GGPP) produces triptophenolide through a series of reactions . These pathways are crucial for the biosynthesis of terpenoids, a class of organic chemicals which includes triptophenolide .

Result of Action

The molecular and cellular effects of triptophenolide’s action are primarily related to its immunosuppressive and anti-inflammatory activities . By inhibiting NF-κB transcriptional activation, triptophenolide can suppress the immune response, thereby reducing inflammation .

Action Environment

The action, efficacy, and stability of triptophenolide can be influenced by various environmental factors. For instance, its stability was found to be enhanced in a light-protected environment at pH 6.9 and at a temperature of 4°C . Furthermore, it was found to be very stable in chloroform and more stable in ethanol than in methanol or dimethylsulphoxide . These factors can significantly impact the action and efficacy of triptophenolide.

Biochemische Analyse

Biochemical Properties

Triptophenolide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit lymphocyte activation and T-cell expression of interleukin-2 at the transcription level . It also inhibits nuclear factor-κB transcriptional activation after binding to DNA .

Cellular Effects

Triptophenolide has significant effects on various types of cells and cellular processes. It has been shown to have anti-inflammatory, immunosuppressive, and antitumor activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triptophenolide exerts its effects at the molecular level through various mechanisms. It binds to DNA and inhibits nuclear factor-κB transcriptional activation . It also modulates the expression of interleukin-2 in T-cells .

Metabolic Pathways

Triptophenolide is involved in several metabolic pathways. It has been found that glycerophospholipid metabolism and ether lipid metabolism are correlated to both hepatotoxicity and anti-rheumatoid arthritis effects of Triptophenolide .

Transport and Distribution

It has been suggested that OCT2 mediates the nephrotoxicity of Triptophenolide .

Subcellular Localization

It has been found that the diterpene synthases involved in the biosynthesis of Triptophenolide are localized in the plastids .

Vorbereitungsmethoden

- Die synthetischen Routen für Triptophenolid sind nicht weit verbreitet, aber es wird typischerweise aus natürlichen Quellen gewonnen.

- Industrielle Produktionsmethoden können die Extraktion aus Tripterygium wilfordii oder die chemische Synthese unter Verwendung spezifischer Vorläufer umfassen.

Analyse Chemischer Reaktionen

- Triptophenolid unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind in der verfügbaren Literatur nicht explizit angegeben.

- Die bei diesen Reaktionen entstehenden Hauptprodukte würden von den jeweiligen Reaktionsbedingungen abhängen.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Triptophenolid liegt in seiner antiandrogenen Aktivität und seinen immunmodulatorischen Wirkungen.

- Zu ähnlichen Verbindungen gehören andere Diterpenoide und Naturstoffe mit entzündungshemmenden Eigenschaften.

Denken Sie daran, dass das volle Potenzial und die Wirkmechanismen von this compound noch erforscht werden, was es zu einem faszinierenden Thema für weitere wissenschaftliche Untersuchungen macht

Eigenschaften

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIBWGPZSPABK-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995809 | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74285-86-2 | |

| Record name | Triptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.